molecular formula C24H30O3 B1293785 Scillaridin A CAS No. 545-51-7

Scillaridin A

Cat. No. B1293785
CAS RN: 545-51-7
M. Wt: 366.5 g/mol
InChI Key: KBOQXVVZFSWICE-BSKUUKNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scillaridin A is a component of Proscillaridin, which is a cardiac glycoside . It is a type of drug that can be used in the treatment of congestive heart failure and cardiac arrhythmia (irregular heartbeat) . It can be obtained from plants of the genus Scilla and in Drimia maritima . The aglycone of proscillaridin is scillarenin .


Synthesis Analysis

Scillaridin A is a product of enzymatic cleavage from substances of a higher sugar content originally present in the plant . Scillaren A, a crystalline steroidal glycoside present in squill, can be hydrolyzed to glucose and proscillaridin A; the latter can be hydrolyzed to rhamnose and the steroid aglycone scillaridin A .


Molecular Structure Analysis

The chemical structure of Scillaridin A is represented by the SMILES notation: O=c1ccc(co1)[C@H]1CC[C@]2([C@]1(C)CCC1C2CC=C2[C@]1(C)CCC=C2)O . It contains total 61 bond(s); 31 non-H bond(s), 5 multiple bond(s), 1 rotatable bond(s), 5 double bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s) and 1 tertiary alcohol(s) .


Chemical Reactions Analysis

Scillaridin A, as a component of Proscillaridin, is sensitive to high temperatures, acids or alkalis, and enzymatic cleavage . Not only digitoxin but all the other cardiac glycosides known prior to 1930, with the exception of ouabain and scillaren A, are in fact, artificial products arising as the result of enzymatic cleavage from substances of a higher sugar content originally present in the plant .


Physical And Chemical Properties Analysis

The physicochemical properties of Scillaridin A include a bioavailability score of 0.55, it is moderately soluble, and it has high gastrointestinal absorption . It also has the potential to permeate the blood-brain barrier .

Future Directions

The future directions of Scillaridin A research could involve further exploration of its therapeutic potential, particularly in relation to its cardiac glycoside properties . Additionally, research into the synthesis and modification of Scillaridin A could lead to the development of new therapeutic agents .

properties

IUPAC Name

5-[(10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-1,2,7,8,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O3/c1-22-12-4-3-5-17(22)7-8-20-19(22)10-13-23(2)18(11-14-24(20,23)26)16-6-9-21(25)27-15-16/h3,5-7,9,15,18-20,26H,4,8,10-14H2,1-2H3/t18-,19?,20?,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOQXVVZFSWICE-BSKUUKNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC=CC1=CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3C([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC=C5[C@@]3(CCC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00969683
Record name 14-Hydroxybufa-3,5,20,22-tetraenolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00969683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Scillaridin A

CAS RN

545-51-7
Record name Scillaridin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-Hydroxybufa-3,5,20,22-tetraenolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00969683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scillaridin A
Reactant of Route 2
Scillaridin A
Reactant of Route 3
Scillaridin A
Reactant of Route 4
Scillaridin A
Reactant of Route 5
Scillaridin A
Reactant of Route 6
Scillaridin A

Citations

For This Compound
147
Citations
PGJ Louw - 1952 - repository.up.ac.za
… scillaridin A and scillabiose as the disaccharide, the same products as those derived from the hydrolysis of scillaren A. Scillaridin A was … When mixed with authentic scillaridin A, kindly …
Number of citations: 15 repository.up.ac.za
J FRIED, RC ELDERFIELD - The Journal of Organic Chemistry, 1941 - ACS Publications
… The elucidation of the structure of scillaridin-A, the aglycone of scillaren-A from the squill is … action and structure in the case of scillaridin-A has received some attention from Stoll (2), who …
Number of citations: 81 pubs.acs.org
CL Gemmill - Bulletin of the New York Academy of Medicine, 1974 - ncbi.nlm.nih.gov
… Removal of the rhamnose and glucose from scillaren A produces the aglycone or genin, scillaridin A. Scillaren B is a mixture of cardiac glycosides. The activity of each of these …
Number of citations: 16 www.ncbi.nlm.nih.gov
KK Chen, EB Robbins, H Worth - The Journal of the American …, 1938 - Elsevier
… Although Rothlin (2) indicated that the ratio of activity between scillaren A and scillaridin A is … strophanthidin, digoxigenin, digitoxigenin, scillaridin A and calotropagenin, and to compare …
Number of citations: 39 www.sciencedirect.com
S Jha - Phytochemicals in Plant Cell Cultures, 1988 - Elsevier
… Complete hydrolysis yields the aglycone scillaridin A and scillabiose. Plants derived from tissue culture have the potential of containing higher amounts of metabolites. The potential to …
Number of citations: 15 www.sciencedirect.com
AC Degraff, RA Lehman - Proceedings of the Society for …, 1941 - journals.sagepub.com
… By comparison, the lethal doses8 of Scillaridin A and of Scillarin A are respectively 0.150 and 1.72 mg per kg (0.217 and 4.73 micromoles per kg). The toxicity of the substance is thus …
Number of citations: 0 journals.sagepub.com
F Uhle, H Schroter - The Journal of Organic Chemistry, 1961 - ACS Publications
… dienolides with ammonia, scillaridin A (I) was recovered unchanged after treatment with ammonium acetate in refluxing acetic acid, as well as after treatment with anhydrous methanolic …
Number of citations: 7 pubs.acs.org
GA Mohamed, SRM Ibrahim, LA Shaala… - Natural Product …, 2014 - Taylor & Francis
One new compound, (2S)-1-O-(Z)-tetracos-6-enoate glycerol (1) named urgineaglyceride A, along with six known compounds, 3,5,7,3′,5′-pentahydroxydihydroflavonol (2), …
Number of citations: 11 www.tandfonline.com
A Stoll - Journal of the American Pharmaceutical Association, 1938 - Wiley Online Library
… It has further been possible to transform scillaridin A by dehydration and, following total hydrogenation, without loss of carbon atoms and without modifying their structural arrangement, …
Number of citations: 8 onlinelibrary.wiley.com
SE Shyr, EJ Staba - Planta medica, 1976 - thieme-connect.com
… scillaren A, proscillaridin A, scillaridin A and Extract I and I1 … A, proscillaridin A and scillaridin A standards were made. … The mass spectra of scillaridin A standard, compound EI-1, EI…
Number of citations: 11 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.